molecular formula C14H18N4O6S B14527986 Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate CAS No. 62442-39-1

Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate

Cat. No.: B14527986
CAS No.: 62442-39-1
M. Wt: 370.38 g/mol
InChI Key: ZTJKKNPNXZEZQI-UHFFFAOYSA-N
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Description

Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate is a chemical compound that features a complex structure with a pyrrolidine ring, a nitrophenyl group, and a sulfamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is often necessary to achieve cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted sulfamates .

Scientific Research Applications

Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The sulfamate ester may also play a role in modulating the compound’s activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its potential for biological activity, while the nitrophenyl group and sulfamate ester provide versatile sites for chemical modification .

Properties

CAS No.

62442-39-1

Molecular Formula

C14H18N4O6S

Molecular Weight

370.38 g/mol

IUPAC Name

ethyl N-[2-(4-nitrophenyl)-2-pyrrolidin-1-yliminoacetyl]sulfamate

InChI

InChI=1S/C14H18N4O6S/c1-2-24-25(22,23)16-14(19)13(15-17-9-3-4-10-17)11-5-7-12(8-6-11)18(20)21/h5-8H,2-4,9-10H2,1H3,(H,16,19)

InChI Key

ZTJKKNPNXZEZQI-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)NC(=O)C(=NN1CCCC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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